1-Ethyl-1-(penta-2,4-dien-1-yl)piperidin-1-ium bromide
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Overview
Description
1-Ethyl-1-(penta-2,4-dien-1-yl)piperidin-1-ium bromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and a penta-2,4-dien-1-yl group, along with a bromide ion as the counterion .
Preparation Methods
The synthesis of 1-ethyl-1-(penta-2,4-dien-1-yl)piperidin-1-ium bromide can be achieved through various synthetic routes. One common method involves the electrophilic addition of hydrogen halides to conjugated dienes . The reaction typically follows Markovnikov’s rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, resulting in the formation of the desired product. Industrial production methods may involve the use of rhodium (I) complexes and pinacol borane to achieve highly diastereoselective products through dearomatization/hydrogenation processes .
Chemical Reactions Analysis
1-Ethyl-1-(penta-2,4-dien-1-yl)piperidin-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-1-(penta-2,4-dien-1-yl)piperidin-1-ium bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-ethyl-1-(penta-2,4-dien-1-yl)piperidin-1-ium bromide involves its interaction with molecular targets and pathways. For example, piperidine derivatives are known to bind to DNA via intercalation, which can affect DNA replication and transcription processes . The compound may also interact with specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Ethyl-1-(penta-2,4-dien-1-yl)piperidin-1-ium bromide can be compared with other similar compounds, such as:
(2E,4E)-1-(Piperidin-1-yl)deca-2,4-dien-1-one: This compound has a similar piperidine ring structure but with different substituents.
(2E,4E)-1-(Piperidin-1-yl)hexadeca-2,4-dien-1-one: Another similar compound with a longer carbon chain.
(E)-1-(Piperidin-1-yl)hexadec-2-en-1-one: This compound has a similar structure but with a different configuration of the double bond.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
CAS No. |
80698-46-0 |
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Molecular Formula |
C12H22BrN |
Molecular Weight |
260.21 g/mol |
IUPAC Name |
1-ethyl-1-penta-2,4-dienylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C12H22N.BrH/c1-3-5-7-10-13(4-2)11-8-6-9-12-13;/h3,5,7H,1,4,6,8-12H2,2H3;1H/q+1;/p-1 |
InChI Key |
ORPYWROWSIWKGO-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCCCC1)CC=CC=C.[Br-] |
Origin of Product |
United States |
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